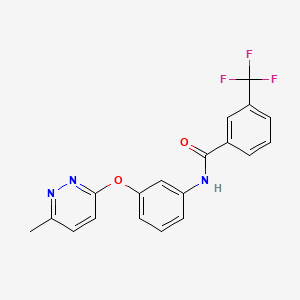
N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)-3-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)-3-(trifluoromethyl)benzamide is a highly specialized organic compound. This compound is known for its unique structural attributes and significant applications in various scientific fields. The presence of both aromatic and heterocyclic components in its structure endows it with diverse chemical reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)-3-(trifluoromethyl)benzamide generally involves multiple steps, starting from commercially available precursors. The typical synthetic route includes:
Formation of the Pyridazine Moiety: : This is done by reacting hydrazine derivatives with diketones or similar compounds under controlled conditions.
Introduction of the Phenyl Group: : This involves coupling reactions, often facilitated by palladium-catalyzed cross-coupling techniques.
Attachment of the Trifluoromethyl Group: : The trifluoromethyl group is generally introduced using trifluoromethylation agents in the presence of strong bases.
Industrial Production Methods
Industrial-scale production might follow a streamlined version of the synthetic route optimized for yield and cost-effectiveness. This could involve continuous flow reactors for better reaction control and scalability. Solvent choice and recycling, reaction time, temperature, and purification methods are optimized to maximize throughput and minimize waste.
化学反应分析
Types of Reactions
N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)-3-(trifluoromethyl)benzamide can undergo several types of reactions:
Oxidation: : Introduction of oxygen functionalities under mild conditions using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Typically using agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Nucleophilic aromatic substitution reactions where halogens in the aromatic rings can be replaced by nucleophiles under basic conditions.
Coupling Reactions: : Such as Suzuki-Miyaura or Heck reactions for further derivatization.
Common Reagents and Conditions
Oxidation: : m-Chloroperbenzoic acid in dichloromethane.
Reduction: : Lithium aluminum hydride in tetrahydrofuran.
Substitution: : Sodium methoxide in methanol.
Coupling Reactions: : Palladium catalysts, bases like potassium carbonate, in solvents like toluene or dimethylformamide.
Major Products
The major products from these reactions depend on the specific conditions but can include various hydroxyl, alkyl, and amino derivatives of the original compound, each potentially with unique properties and applications.
科学研究应用
Chemistry
In organic synthesis, N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)-3-(trifluoromethyl)benzamide serves as a versatile intermediate for the construction of more complex molecules. It is used in developing new materials with specific electronic properties due to its aromatic and heterocyclic structures.
Biology
Biologically, the compound is of interest for its potential as a lead molecule in drug discovery. Its structural features allow it to interact with various biological targets, making it a candidate for designing inhibitors or modulators of enzymes and receptors.
Medicine
In the medical field, the compound could be explored for its pharmacological properties
Industry
Industrially, the compound's unique properties could be harnessed in developing novel polymers, coatings, or materials with specific reactive functionalities. Its trifluoromethyl group is particularly valuable for imparting stability and specific reactivity.
作用机制
The mechanism by which N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)-3-(trifluoromethyl)benzamide exerts its effects is dependent on its interaction with molecular targets. Typically, it may:
Bind to Enzyme Active Sites: : Inhibiting enzymatic activities through competitive or non-competitive mechanisms.
Interact with Receptors: : Modulating receptor activity by mimicking or blocking natural ligands.
Affect Cellular Pathways: : Influencing various biochemical pathways by altering signal transduction processes.
The molecular targets involved often include kinases, proteases, and other enzymes essential for disease progression or cellular function.
相似化合物的比较
Similar Compounds
N-(3-((5-methylpyridazin-4-yl)oxy)phenyl)-3-(trifluoromethyl)benzamide
N-(3-((4-methylpyridazin-2-yl)oxy)phenyl)-3-(trifluoromethyl)benzamide
Uniqueness
What sets N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)-3-(trifluoromethyl)benzamide apart is its specific combination of the methylpyridazine and trifluoromethylbenzamide moieties. This unique structural alignment potentially enhances its biological activity and stability, making it more suitable for certain applications compared to its analogs.
That’s a deep dive into this compound. Anything else you’d like to explore?
属性
IUPAC Name |
N-[3-(6-methylpyridazin-3-yl)oxyphenyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O2/c1-12-8-9-17(25-24-12)27-16-7-3-6-15(11-16)23-18(26)13-4-2-5-14(10-13)19(20,21)22/h2-11H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLWDTGFXIOGLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














